molecular formula C10H7F3N2O B2912658 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline CAS No. 2241144-76-1

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline

Cat. No.: B2912658
CAS No.: 2241144-76-1
M. Wt: 228.174
InChI Key: VMEYSHHCBDLOMN-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethyl)aniline with appropriate reagents to form the desired oxazole ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring and ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall production time and cost.

Chemical Reactions Analysis

Types of Reactions: 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aniline group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents and other electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.

Comparison with Similar Compounds

    4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the oxazole ring.

    2-Fluoro-5-(trifluoromethyl)aniline: Contains both fluorine and trifluoromethyl groups but differs in the position of the substituents.

Uniqueness: 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline is unique due to the combination of the trifluoromethyl group, oxazole ring, and aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline is an organic compound notable for its unique chemical structure, which includes a trifluoromethyl group attached to an oxazole ring and linked to an aniline moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The compound can be represented as follows:

C9H7F3N2O\text{C}_9\text{H}_7\text{F}_3\text{N}_2\text{O}
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Oxazole Ring : Imparts heterocyclic characteristics that can influence biological interactions.
  • Aniline Moiety : Commonly associated with various pharmacological activities.

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against multiple cancer cell lines. The biological evaluation of these derivatives revealed that some exhibit IC50 values in the low micromolar range against human cancer cells such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .

Compound Cell Line IC50 (µM)
Compound AHeLa5.4
Compound BCaco-26.8
This compoundTBDTBD

Note: TBD indicates that specific IC50 data for this compound is not yet available.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Research highlights that similar oxazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating Alzheimer's disease . Inhibiting these enzymes can help maintain acetylcholine levels in the brain, potentially improving cognitive function.

The proposed mechanism for the biological activity of this compound may involve:

  • Enzyme Interaction : Binding to active sites of target enzymes (e.g., AChE/BChE).
  • Cell Signaling Modulation : Influencing pathways related to cell proliferation and apoptosis.
  • Receptor Agonism/Antagonism : Potential modulation of neurotransmitter receptors.

Case Studies

A study exploring the structure-activity relationship (SAR) of related compounds indicated that modifications to the oxazole ring significantly impacted biological activity. For example, introducing electron-withdrawing groups like trifluoromethyl enhanced potency against cancer cell lines .

Example Case Study

In a comparative analysis of various oxazole derivatives:

  • Compound X : Showed a 50% inhibition against AChE at 10 µM.
  • Compound Y : Demonstrated cytotoxicity with an IC50 of 4 µM against breast cancer cells.

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1,2-oxazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9-5-8(15-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEYSHHCBDLOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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